molecular formula C19H23ClN2 B5117344 1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine

1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine

Cat. No. B5117344
M. Wt: 314.9 g/mol
InChI Key: IQSBLKYGLFGAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the piperazine family. CPP has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body.

Mechanism of Action

CPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor and the sigma-1 receptor. The activation of these receptors leads to the modulation of various neurotransmitter systems in the brain, resulting in the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
CPP has been shown to have anxiolytic effects in animal models of anxiety. It reduces anxiety-like behavior in the elevated plus maze and the light/dark box tests. CPP also has analgesic effects, reducing pain sensitivity in models of acute and chronic pain. In addition, CPP has been shown to have antidepressant effects, reducing immobility time in the forced swim test and the tail suspension test.

Advantages and Limitations for Lab Experiments

CPP is a useful tool in scientific research due to its specific receptor binding profile and its ability to modulate various neurotransmitter systems. However, there are limitations to its use in lab experiments. CPP has low bioavailability and a short half-life, which can make it difficult to administer and study in vivo. It also has potential side effects such as hypothermia and hyperactivity, which can confound experimental results.

Future Directions

There are several future directions for research on CPP. One area of interest is the role of CPP in the regulation of appetite and metabolism. CPP has been shown to reduce food intake and body weight in animal models, suggesting a potential therapeutic application in obesity. Another area of interest is the use of CPP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CPP has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential as a therapeutic agent. Finally, the development of more potent and selective CPP analogs could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine is a useful tool in scientific research for studying the central nervous system and its effects on behavior and physiology. Its specific receptor binding profile and ability to modulate neurotransmitter systems make it a valuable tool in drug discovery and basic research. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective analogs.

Synthesis Methods

The synthesis of CPP involves the reaction of 1-(4-chlorophenyl)piperazine with 2-phenylpropan-1-ol in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified using various methods such as recrystallization, column chromatography, and distillation. The yield of CPP depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

CPP has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic, analgesic, and antidepressant properties. CPP has also been used as a probe to study the serotonin receptor system and its role in various physiological processes such as mood regulation, sleep, and appetite.

properties

IUPAC Name

1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-16(17-5-3-2-4-6-17)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSBLKYGLFGAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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